Isoform-Dependent Km for 2,5-DKG Reductases
Two 2,5-diketo-D-gluconate reductases (I and II) purified from the same mutant Corynebacterium sp. SHS 0007 strain exhibit markedly different substrate affinities for 2,5-didehydro-D-gluconate. Reductase I demonstrates a Km of 1.8 mM, whereas Reductase II shows a Km of 13.5 mM, representing a 7.5-fold difference in affinity [1]. The purification fold difference (918-fold for Reductase I vs. 28-fold for Reductase II) further underscores their distinct biochemical properties [1].
| Evidence Dimension | Michaelis constant (Km) for 2,5-didehydro-D-gluconate |
|---|---|
| Target Compound Data | Km = 1.8 mM (for 2,5-diketo-D-gluconate reductase I) |
| Comparator Or Baseline | Km = 13.5 mM (for 2,5-diketo-D-gluconate reductase II) |
| Quantified Difference | 7.5-fold lower Km (higher affinity) for Reductase I |
| Conditions | Both enzymes purified from Corynebacterium sp. SHS 0007 mutant strain; assay with NADPH; enzymes active only in reduction direction |
Why This Matters
This large isoform-specific Km differential directly impacts enzyme selection for biocatalytic process design: Reductase I offers substantially higher substrate capture efficiency at low 2,5-DKG concentrations, enabling more economical fed-batch or continuous reactor configurations.
- [1] Sonoyama T, Tani H, Matsuda K, Kageyama B, Tanimoto M, Kobayashi K, et al. Production of 2-keto-L-gulonic acid from D-glucose by two-stage fermentation. Appl Environ Microbiol. 1987; and MetaCyc entry for 2,5-diketo-D-gluconate reductase A (CPLX-8596). View Source
